(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane
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Overview
Description
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of epoxides with aromatic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxirane ring is formed through an intramolecular cyclization process. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, diols, and ketones, depending on the type of reaction and reagents used.
Scientific Research Applications
(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect molecular pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl)amine (TPA)
- N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA)
- N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine (TPB)
- Tris(4-(4,4’-dimethoxyphenylaminyl)phenyl)amine (TPAPA)
Uniqueness
Compared to these similar compounds, (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane is unique due to its oxirane ring, which imparts distinct reactivity and potential for forming diverse chemical products. This structural feature makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
171406-50-1 |
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Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxirane |
InChI |
InChI=1S/C24H24O4/c1-25-21-12-8-19(9-13-21)24(28-17-23-16-27-23,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,23H,16-17H2,1-2H3/t23-/m1/s1 |
InChI Key |
FZSJJLUEBOLEBN-HSZRJFAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CO4 |
Origin of Product |
United States |
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